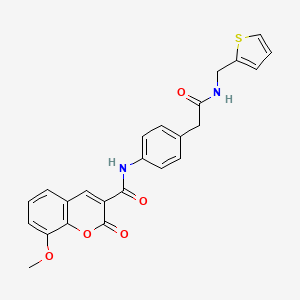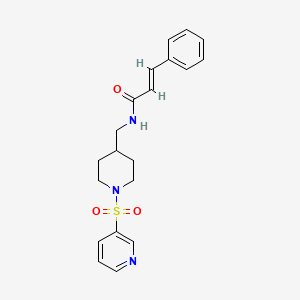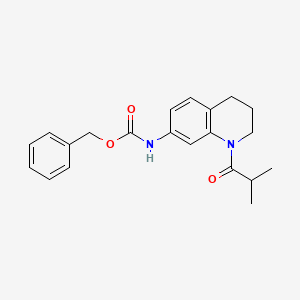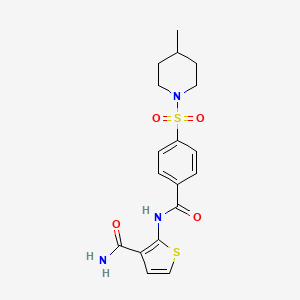
N-(4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib, and it belongs to the class of small molecule kinase inhibitors. Sorafenib has been shown to have potent anti-tumor activity and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mécanisme D'action
Sorafenib exerts its effects by inhibiting the activity of several kinases, including RAF kinases, VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT. By inhibiting the activity of these kinases, Sorafenib blocks the signaling pathways that are involved in tumor growth and angiogenesis, leading to the inhibition of tumor growth and the reduction of tumor vascularity.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Sorafenib also has anti-inflammatory effects, which may contribute to its protective effects on the heart and its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Sorafenib has several advantages for lab experiments, including its potent activity against several kinases, its well-established synthesis method, and its availability for purchase from commercial suppliers. However, Sorafenib also has several limitations, including its high cost, its limited solubility in aqueous solutions, and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of Sorafenib, including the identification of new targets for Sorafenib, the development of Sorafenib analogs with improved potency and selectivity, and the investigation of Sorafenib's potential applications in other fields, such as immunology and infectious diseases. Additionally, the combination of Sorafenib with other therapies, such as chemotherapy and immunotherapy, may enhance its therapeutic efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of Sorafenib involves several steps, starting from the reaction of 4-bromoaniline with 4-(ethylsulfonyl)benzoyl chloride to form N-(4-bromophenyl)-4-(ethylsulfonyl)benzamide. This intermediate is then reacted with acetic anhydride and triethylamine to form N-(4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, which is the final product.
Applications De Recherche Scientifique
Sorafenib has been extensively studied in scientific research due to its potential applications in various fields, including cancer research, cardiovascular research, and neurodegenerative diseases. In cancer research, Sorafenib has been shown to have potent anti-tumor activity by inhibiting the activity of several kinases that are involved in tumor growth and angiogenesis. In cardiovascular research, Sorafenib has been shown to have protective effects on the heart by reducing oxidative stress and inflammation. In neurodegenerative diseases, Sorafenib has been shown to have neuroprotective effects by inhibiting the activity of kinases that are involved in neurodegeneration.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c1-2-22(20,21)15-9-3-12(4-10-15)11-16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYLJOTCJXTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B2914708.png)
![2-bromo-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2914712.png)
![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2914713.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914715.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914716.png)

![1,7-dimethyl-3-(3-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914719.png)


![2-Chloro-N-[(7-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2914725.png)

![1-[(3-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2914728.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde](/img/structure/B2914730.png)
